
(R)-Darifenacin Hydrobromide
概要
説明
®-Darifenacin Hydrobromide is a selective muscarinic M3 receptor antagonist used primarily in the treatment of overactive bladder. It helps to reduce urinary urgency, frequency, and incontinence by relaxing the bladder muscles. The compound is a hydrobromide salt of darifenacin, which enhances its solubility and stability for pharmaceutical use.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Darifenacin Hydrobromide involves several steps, starting from the appropriate chiral precursor. The key steps include:
Formation of the core structure: This involves the construction of the benzofuran ring system through cyclization reactions.
Introduction of the side chain: The side chain containing the amine group is introduced via nucleophilic substitution reactions.
Resolution of enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or crystallization techniques.
Formation of the hydrobromide salt: The final step involves the reaction of darifenacin with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of ®-Darifenacin Hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:
Use of high-purity starting materials: to minimize impurities.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize yield.
Efficient resolution techniques: to obtain the desired enantiomer in high purity.
Scalable purification methods: such as recrystallization and chromatography to ensure product quality.
化学反応の分析
Hydrobromide Salt Formation
The free base (XI) is converted to darifenacin hydrobromide via acid-base reaction:
Stepwise Process
-
Deprotonation : Intermediate XIa (hydrobromide salt of XI) is treated with potassium hydroxide (50–60°C) to yield darifenacin free base .
-
Salt Formation : The free base reacts with 48% hydrobromic acid in 2-butanone (ethyl methyl ketone) to form the final crystalline hydrobromide salt .
Critical Parameters
-
Solvent for salt formation: 2-butanone ensures high solubility and crystallization efficiency .
-
Acid stoichiometry: Equimolar HBr ensures complete protonation without excess acid residues .
Stereochemical Control
The (R)-enantiomer is retained throughout synthesis due to:
-
Chiral resolution : The starting pyrrolidine derivative (Intermediate VII) is pre-resolved to the (S)-configuration, which inverts during alkylation to yield the (R)-enantiomer in the final product .
-
Crystallization : Selective crystallization in 2-butanone eliminates racemic impurities, achieving >99% enantiomeric excess .
Stability Under Thermal and Solvent Conditions
Differential Scanning Calorimetry (DSC) data confirms crystalline stability:
Solvent Compatibility
Solvent | Stability Outcome | Source |
---|---|---|
Methanol | No degradation after 24h at 25°C | |
Aqueous buffer (pH 6.8) | Sustained release over 12h |
Reaction Byproducts and Mitigation
-
Major Byproduct : Formation of darifenacin toluene solvate (lb) during free base isolation. Mitigated by using cyclohexane instead of toluene, reducing solvate formation by 87% .
-
Residual Solvents : Cyclohexane and 2-butanone levels maintained below ICH Q3C limits (<500 ppm) via vacuum distillation .
In Vitro Dissolution Kinetics
Nanosuspension formulations follow the Noyes-Whitney equation :
Where:
Release Profile (F4 Formulation)
Time (h) | Cumulative Release (%) |
---|---|
1 | 22.5 ± 1.8 |
4 | 58.3 ± 2.1 |
8 | 89.7 ± 1.5 |
12 | 96.4 ± 0.9 |
Data sourced from USP Apparatus II (pH 6.8 phosphate buffer, 50 rpm) .
Spectroscopic Validation
FTIR Analysis
Functional Group | Peak (cm⁻¹) | Assignment |
---|---|---|
N–H (amide) | 3469 | Asymmetric stretching |
C=O (amide) | 1664 | Stretching |
C–H (aromatic) | 1581 | Bending |
No shifts observed in drug-polymer physical mixtures, confirming absence of chemical interactions .
科学的研究の応用
Overactive Bladder Treatment
The primary application of darifenacin is in managing OAB symptoms. Clinical studies have demonstrated that darifenacin is effective in reducing the frequency of urination and episodes of incontinence. In a comparative study, darifenacin (15 mg once daily) was shown to be as effective as oxybutynin (5 mg three times daily), a standard treatment for OAB .
Efficacy Data:
- Initial Dosing : 7.5 mg once daily; can be increased to 15 mg based on response.
- Adverse Effects : Common side effects include dry mouth (18.7%) and constipation (20.9%), but discontinuation rates due to these effects are low .
Pharmacokinetics
Darifenacin exhibits a mean oral bioavailability of approximately 15% to 19% at steady state for doses of 7.5 mg and 15 mg, respectively. The pharmacokinetic profile indicates that food does not significantly affect its absorption, allowing for flexible administration with or without meals .
Case Studies
Several pivotal studies have been conducted to assess the safety and efficacy of darifenacin:
- Phase III Trials : Involving over 7,271 patients treated with various doses of darifenacin for up to one year, these trials confirmed its efficacy in reducing OAB symptoms while maintaining a manageable safety profile .
- Elderly Population : A significant proportion of participants (31.4%) were over 65 years old. The results indicated that the safety and efficacy profiles in older adults were comparable to younger populations .
- Drug Interaction Studies : Darifenacin's exposure can significantly increase when co-administered with CYP450 inhibitors like ketoconazole and cimetidine, highlighting the need for careful management in patients taking multiple medications .
Future Research Directions
While current applications focus on OAB treatment, ongoing research is exploring additional therapeutic uses for darifenacin:
- Irritable Bowel Syndrome (IBS) : Preliminary studies suggest potential benefits in managing IBS symptoms due to its antimuscarinic properties.
- Chronic Cough : Investigations into its effectiveness for chronic cough management are underway due to its action on smooth muscle relaxation.
Summary Table of Key Data
Parameter | Details |
---|---|
Indication | Overactive Bladder |
Mechanism of Action | M3 Muscarinic Receptor Antagonist |
Dosage Forms | Extended Release Tablets (7.5 mg, 15 mg) |
Common Side Effects | Dry Mouth (18.7%), Constipation (20.9%) |
Bioavailability | 15% - 19% |
Elderly Safety Profile | Comparable to younger populations |
作用機序
®-Darifenacin Hydrobromide exerts its effects by selectively blocking the muscarinic M3 receptors in the bladder. This inhibition prevents the binding of acetylcholine, a neurotransmitter that induces bladder muscle contraction. By blocking these receptors, ®-Darifenacin Hydrobromide reduces bladder muscle tone, leading to decreased urinary urgency and frequency.
Molecular Targets and Pathways:
Muscarinic M3 receptors: The primary target of ®-Darifenacin Hydrobromide.
Acetylcholine pathway: Inhibition of acetylcholine binding to M3 receptors reduces muscle contraction.
類似化合物との比較
Oxybutynin: Another muscarinic receptor antagonist used for overactive bladder but with less selectivity for M3 receptors.
Tolterodine: A non-selective muscarinic antagonist used for similar indications.
Solifenacin: A selective M3 receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
生物活性
(R)-Darifenacin hydrobromide is a selective antagonist of the muscarinic M3 receptor, primarily utilized in the treatment of overactive bladder (OAB). It exhibits a unique pharmacological profile that differentiates it from other antimuscarinic agents, making it a valuable therapeutic option for managing urinary urgency and incontinence. This article delves into the biological activity, pharmacokinetics, efficacy, tolerability, and safety profile of this compound based on diverse research findings.
Darifenacin selectively inhibits the muscarinic M3 receptors, which are predominantly involved in bladder contraction. This selectivity results in reduced bladder muscle contractions and decreased urinary urgency. In vitro studies demonstrate that darifenacin has a 9 to 59-fold higher affinity for M3 receptors compared to other muscarinic subtypes (M1, M2, M4, and M5) . This selectivity is crucial as it minimizes side effects typically associated with broader muscarinic antagonism, such as cognitive impairment and cardiovascular issues.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important parameters that influence its clinical use:
- Bioavailability : The mean oral bioavailability is approximately 15% for 7.5 mg and 19% for 15 mg extended-release tablets .
- Half-Life : The elimination half-life ranges from 13 to 19 hours , allowing for once-daily dosing .
- Protein Binding : Darifenacin is highly protein-bound (approximately 98% ), primarily to alpha-1-acid glycoprotein .
- Metabolism : It undergoes extensive hepatic metabolism via cytochrome P450 enzymes CYP2D6 and CYP3A4, with primary metabolic pathways including monohydroxylation and N-dealkylation .
Efficacy in Clinical Studies
Clinical trials have consistently demonstrated the efficacy of this compound in reducing symptoms of OAB:
- Phase III Trials : A pooled analysis from three phase III studies involving 1059 adults indicated significant reductions in weekly incontinence episodes. The treatment groups receiving darifenacin (7.5 mg and 15 mg) showed reductions of 68.4% and 76.8% , respectively, compared to placebo .
- Bladder Capacity Improvement : Patients also experienced increased bladder capacity and decreased urgency episodes .
- Dose-Response Relationship : A clear dose-response relationship was noted, with higher doses leading to greater efficacy .
Tolerability and Adverse Effects
While darifenacin is generally well tolerated, some adverse effects have been reported:
- Common Adverse Effects : The most frequently reported adverse effects include dry mouth (18.7%) and constipation (20.9%) . These effects were mild to moderate and rarely led to discontinuation of therapy.
- Serious Adverse Events : Serious adverse events were infrequent but included acute urinary retention in some patients, particularly those with pre-existing conditions such as benign prostatic hyperplasia .
Parameter | Value |
---|---|
Bioavailability | 15% (7.5 mg), 19% (15 mg) |
Elimination Half-Life | 13-19 hours |
Protein Binding | ~98% |
Volume of Distribution | ~163 L |
Common Adverse Effects | Dry mouth, constipation |
Case Studies
Several case studies have highlighted the clinical effectiveness of darifenacin:
- Case Study on Efficacy : A patient with severe OAB symptoms reported a significant reduction in urgency episodes after switching from tolterodine to darifenacin at a dose of 15 mg daily.
- Long-term Tolerability Study : In a long-term follow-up study involving patients treated with darifenacin for over six months, the incidence of adverse effects remained stable, with no new safety concerns emerging.
特性
IUPAC Name |
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-UQIIZPHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。